Cas no 62258-12-2 (Lacto-N-difucohexaose II)

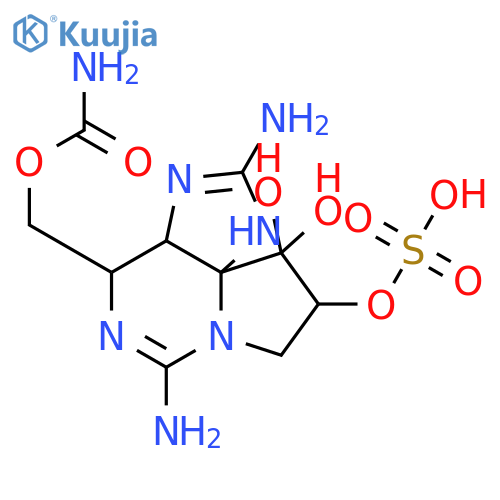

Lacto-N-difucohexaose II structure

商品名:Lacto-N-difucohexaose II

Lacto-N-difucohexaose II 化学的及び物理的性質

名前と識別子

-

- gal-beta1,3(fuc-alpha1,4)glcnac-beta1,3gal-beta1,4(fuc-alpha1,3)glc

- LACTO-N-DIFUCOHEXAOSE II

- [(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

- Lewisa (Lea) hexaose

- LNDFH II

- Lacto-N-difucohexaose II ;LNDFH II

- D-Glucose, O-6-deoxy-alpha-L-galactopyranosyl-(1-3)-O-(O-6-deoxy-alpha-L-galactopyranosyl-(1-4)-O-(beta-D-galactopyranosyl-(1-3))-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-beta-D-galactopyranosyl-(1-4))-

- Lacto-N-difucohexose II

- NS00124725

- HY-N10532

- 62258-12-2

- DTXSID601044994

- E87168

- QNSWVQWPVUZACH-XCVMNONQSA-N

- SCHEMBL23857821

- CS-0610552

- Lndfh-II

- Galbeta1-3(Fucalpha1-4)GlcNAcbeta1-3Galbeta1-4(Fucalpha1-3)Glc

- DA-53474

- Lacto-N-difucohexaose II

-

- インチ: InChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1

- InChIKey: QNSWVQWPVUZACH-XCVMNONQSA-N

- ほほえんだ: CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 999.36400

- どういたいしつりょう: 999.36422504g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 18

- 水素結合受容体数: 29

- 重原子数: 68

- 回転可能化学結合数: 19

- 複雑さ: 1580

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 29

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -11

- トポロジー分子極性表面積: 482Ų

じっけんとくせい

- PSA: 474.54000

- LogP: -11.51050

Lacto-N-difucohexaose II 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L924444-1mg |

Lacto-N-difucohexaose II |

62258-12-2 | 90% | 1mg |

¥5,040.00 | 2022-09-01 | |

| A2B Chem LLC | AG67874-1mg |

GAL-BETA1,3(FUC-ALPHA1,4)GLCNAC-BETA1,3GAL-BETA1,4(FUC-ALPHA1,3)GLC |

62258-12-2 | 1mg |

$245.00 | 2024-04-19 | ||

| Ambeed | A1674610-1mg |

N-((2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-(((2R,3R,4S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)-4-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide |

62258-12-2 | 98% | 1mg |

$760.0 | 2024-04-18 | |

| A2B Chem LLC | AG67874-5mg |

GAL-BETA1,3(FUC-ALPHA1,4)GLCNAC-BETA1,3GAL-BETA1,4(FUC-ALPHA1,3)GLC |

62258-12-2 | 5mg |

$550.00 | 2024-04-19 | ||

| A2B Chem LLC | AG67874-2mg |

GAL-BETA1,3(FUC-ALPHA1,4)GLCNAC-BETA1,3GAL-BETA1,4(FUC-ALPHA1,3)GLC |

62258-12-2 | 2mg |

$309.00 | 2024-04-19 | ||

| MedChemExpress | HY-N10532-1mg |

Lacto-N-difucohexaose II |

62258-12-2 | 1mg |

¥5700 | 2024-07-21 |

Lacto-N-difucohexaose II 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

62258-12-2 (Lacto-N-difucohexaose II) 関連製品

- 60508-89-6(1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2,6-diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-, 9-(hydrogensulfate), (3aS,4R,9R,10aS)-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62258-12-2)Lacto-N-difucohexaose II

清らかである:99%

はかる:100mg

価格 ($):2903.0